molecular formula C25H25N3O3 B11436136 4-(5-hydroxy-3,7,7-trimethyl-1-phenyl-4,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)benzene-1,2-diol

4-(5-hydroxy-3,7,7-trimethyl-1-phenyl-4,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinolin-4-yl)benzene-1,2-diol

Cat. No.: B11436136
M. Wt: 415.5 g/mol
InChI Key: VNKYOYCOXWAGKE-UHFFFAOYSA-N
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Description

4-(3,4-Dihydroxyphenyl)-3,7,7-trimethyl-1-phenyl-1H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroxyphenyl)-3,7,7-trimethyl-1-phenyl-1H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with quinoline precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroxyphenyl)-3,7,7-trimethyl-1-phenyl-1H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction can yield dihydro derivatives of the compound .

Scientific Research Applications

4-(3,4-Dihydroxyphenyl)-3,7,7-trimethyl-1-phenyl-1H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydroxyphenyl)-3,7,7-trimethyl-1-phenyl-1H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyl groups on the phenyl ring play a crucial role in its antioxidant activity by scavenging free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dihydroxyphenyl)-3,7,7-trimethyl-1-phenyl-1H,4H,5H,6H,7H,8H,9H-pyrazolo[3,4-b]quinolin-5-one is unique due to its specific substitution pattern and the presence of both hydroxyl and trimethyl groups.

Properties

Molecular Formula

C25H25N3O3

Molecular Weight

415.5 g/mol

IUPAC Name

4-(3,4-dihydroxyphenyl)-3,7,7-trimethyl-1-phenyl-4,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one

InChI

InChI=1S/C25H25N3O3/c1-14-21-22(15-9-10-18(29)19(30)11-15)23-17(12-25(2,3)13-20(23)31)26-24(21)28(27-14)16-7-5-4-6-8-16/h4-11,22,26,29-30H,12-13H2,1-3H3

InChI Key

VNKYOYCOXWAGKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)O)O)C5=CC=CC=C5

Origin of Product

United States

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